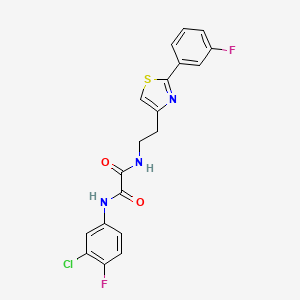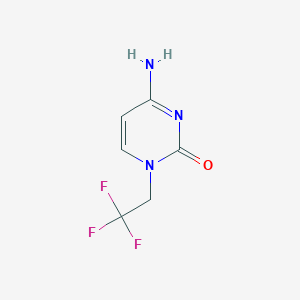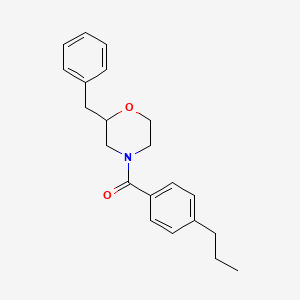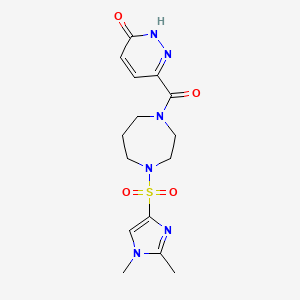![molecular formula C15H16F3N3O2 B2852122 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1240984-67-1](/img/structure/B2852122.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets several kinases involved in B-cell receptor (BCR) signaling pathways. TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
TAK-659 inhibits several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. By blocking these kinases, TAK-659 prevents downstream signaling events that are critical for the survival and proliferation of B-cell malignancies. Additionally, TAK-659 has been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways in B-cell malignancies, leading to decreased cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
実験室実験の利点と制限
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile in preclinical studies. TAK-659 also targets several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, making it a potent inhibitor of B-cell malignancies. However, TAK-659 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.
将来の方向性
There are several future directions for research on TAK-659. First, clinical trials are needed to evaluate the efficacy and safety of TAK-659 in humans. Second, further preclinical studies are needed to understand the optimal dosing and administration of TAK-659. Third, TAK-659 could be combined with other targeted therapies or chemotherapy agents to improve its anti-tumor activity. Fourth, TAK-659 could be evaluated for its potential use in other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, TAK-659 could be modified to improve its pharmacokinetic properties, such as its half-life, to increase its effectiveness in vivo.
合成法
TAK-659 can be synthesized through a multi-step process involving various chemical reactions. The initial step involves the preparation of 2-(trifluoromethoxy)aniline, which is then reacted with 2-bromo-1-cyclopropylethanol to form the intermediate product. The intermediate product is then further reacted with cyanogen bromide and acetic anhydride to obtain TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as CLL and NHL. In preclinical studies, TAK-659 has demonstrated potent activity against several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. TAK-659 has also been shown to induce apoptosis in CLL cells and inhibit tumor growth in mouse models of NHL.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(9-19,10-6-7-10)21-13(22)8-20-11-4-2-3-5-12(11)23-15(16,17)18/h2-5,10,20H,6-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVUBDLBXZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2852039.png)

![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)
